molecular formula C16H13FN2O3 B2604687 N-(2-fluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide CAS No. 851989-12-3

N-(2-fluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

Cat. No. B2604687
M. Wt: 300.289
InChI Key: LNDILHRRFMLWNB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide, also known as FOA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FOA is a benzoxazole derivative that has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Scientific Research Applications

Anticancer and Antimicrobial Applications

Compounds with structural similarities, such as derivatives of propanamide and related chemical structures, have been investigated for their anticancer and antimicrobial activities. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide showing significant antioxidant and anticancer activities have been synthesized and tested against various cancer cell lines, indicating potential therapeutic applications in oncology (Tumosienė et al., 2020). Similarly, flurbiprofen hydrazide derivatives have been synthesized and screened for anti-HCV, anticancer, and antimicrobial activities, demonstrating the versatile potential of such compounds in treating various diseases (Çıkla et al., 2013).

Fluorinated Compounds in Drug Design

The incorporation of fluorine atoms into organic molecules has significant implications for drug design, affecting the pharmacokinetic and pharmacodynamic properties of potential therapeutics. Fluorinated compounds, such as those related to "N-(2-fluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide," often exhibit enhanced metabolic stability, membrane permeability, and binding selectivity, making them attractive candidates for drug development projects. Research on fluorinated derivatives highlights their utility in creating more effective and selective drugs, with applications ranging from antibacterial agents to anticancer therapeutics (Kuramoto et al., 2003).

Neurokinin-1 Receptor Antagonism

A study on a neurokinin-1 receptor antagonist showcases the potential of complex organic molecules in addressing conditions related to emesis and depression, demonstrating the broad therapeutic applications of chemically sophisticated compounds (Harrison et al., 2001). This research underlines the importance of exploring diverse chemical scaffolds, including those related to "N-(2-fluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide," for their potential to modulate biological targets and treat various disorders.

properties

IUPAC Name

N-(2-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c17-11-5-1-2-6-12(11)18-15(20)9-10-19-13-7-3-4-8-14(13)22-16(19)21/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDILHRRFMLWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

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